N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative with the molecular formula C₁₉H₂₇BFNO₃ and a molecular weight of 347.23 g/mol . Structurally, it features:
- A benzamide core substituted with a 5-fluoro group (meta to the amide) and a tetramethyl-1,3,2-dioxaborolane moiety (ortho to the amide).
- A cyclohexyl group attached to the amide nitrogen, enhancing lipophilicity and steric bulk.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions (palladium-catalyzed aryl-aryl bond formation) due to its boronic ester functionality, which offers improved stability over boronic acids . Applications span medicinal chemistry (e.g., drug intermediates) and materials science. Storage requires an inert atmosphere and low temperatures (2–8°C) to prevent hydrolysis of the boronate group .
Properties
Molecular Formula |
C19H27BFNO3 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-cyclohexyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)16-11-10-13(21)12-15(16)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23) |
InChI Key |
MJNYSBMHLWZYIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
- Aryl halide precursor: Typically, a 5-fluoro-2-bromo- or 5-fluoro-2-iodobenzamide derivative serves as the substrate.
- Boronic acid pinacol ester source: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate) or its diboron derivatives are used as the boron source.
- Catalyst system: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or tetrakis(triphenylphosphine)palladium(0) are employed.
- Base: Potassium acetate or sodium carbonate are common bases used to facilitate the borylation.
- Solvent: 1,4-Dioxane, sometimes mixed with N,N-dimethylformamide (DMF) or dichloromethane, under inert atmosphere conditions.
Typical Synthesis Procedure
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Palladium-catalyzed borylation of aryl halide | A mixture of 5-bromo-2-fluorobenzamide (or related precursor), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, potassium acetate in 1,4-dioxane/DMF; catalyst Pd(dppf)Cl2; heated at 100°C overnight in sealed tube | 72-81% | Degassing under argon; reaction mixture filtered through Celite; product purified by flash chromatography |
| 2 | Amide formation or N-cyclohexyl substitution | Coupling of the boronate ester intermediate with cyclohexylamine or cyclohexyl-substituted amine derivatives under standard amide coupling conditions | Variable | Formation of the N-cyclohexylbenzamide moiety |
Detailed Experimental Example
One representative synthesis of a related boronate ester intermediate, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, which is structurally analogous to the target compound’s boronate moiety, proceeds as follows:
- To a degassed solution of 5-bromo-2-fluorobenzonitrile (5.00 mmol) in 1,4-dioxane (10 mL) and DMF (1 mL), potassium acetate (15 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.50 mmol) were added.
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (0.50 mmol) was introduced.
- The sealed reaction mixture was heated at 100°C overnight.
- After cooling, the mixture was filtered, solvents removed, and the crude product purified by silica gel chromatography (EtOAc/hexanes gradient).
- Yield: 81% of the boronate ester intermediate was obtained as a pure compound.
This intermediate can then be converted to the target benzamide by coupling with cyclohexylamine under amide bond-forming conditions, such as using coupling reagents (e.g., EDCI, HATU) or via direct substitution if the precursor contains an activated carboxylic acid derivative.
Alternative Methods
- Microwave-assisted borylation has been reported to reduce reaction times significantly (e.g., 20 minutes at 120°C) using tetrakis(triphenylphosphine)palladium(0) as catalyst and sodium carbonate as base in 1,4-dioxane.
- This method can be applied to more complex substrates and may improve yields and purity.
Reaction Scheme Summary
| Stage | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Borylation | 5-Bromo-2-fluorobenzamide + Pinacolborane | Pd(dppf)Cl2 / KOAc | 1,4-Dioxane/DMF | 100°C | Overnight | 72-81 |
| Amide formation | Boronate ester intermediate + Cyclohexylamine | Coupling reagent (e.g., EDCI) | Suitable solvent (e.g., DCM) | RT or mild heat | Hours | Variable |
Research Findings and Analysis
- The palladium-catalyzed Miyaura borylation is the most efficient and widely used method for installing the boronate ester moiety on aromatic halides, providing good yields and functional group tolerance.
- The presence of a fluorine atom at the 5-position influences electronic properties and reactivity, often enhancing the stability of the boronate ester and facilitating selective coupling reactions.
- The cyclohexyl group on the amide nitrogen imparts lipophilicity and steric bulk, which can modulate biological activity and solubility.
- Purification typically involves silica gel chromatography using ethyl acetate/hexanes gradients to achieve high purity suitable for further synthetic applications or biological evaluation.
- The compound is stable under inert atmosphere and should be stored at low temperatures (2–8°C) to prevent degradation.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C19H27BFNO3 |
| Molecular Weight | ~347.2 g/mol |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Base | Potassium acetate or sodium carbonate |
| Solvent | 1,4-Dioxane, DMF, DCM |
| Temperature | 100–120°C |
| Reaction Time | 0.3 h (microwave) to overnight (conventional) |
| Yield Range | 72–81% for borylation step |
| Purification | Flash chromatography (EtOAc/hexanes) |
| Storage | Inert atmosphere, 2–8°C |
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the dioxaborolane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the fluorine atom and the dioxaborolane moiety plays a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Boronic Ester Positional Isomerism
The ortho vs. meta placement of the boronic ester group (e.g., in the target compound vs. its positional isomer from ) significantly impacts reactivity. Ortho-substituted boronates may exhibit steric hindrance during cross-coupling, reducing reaction rates compared to meta-substituted analogs .
Fluorine Substitution
The 5-fluoro group in the target compound enhances electron-withdrawing effects, stabilizing the benzamide core and directing cross-coupling reactions. In contrast, 2-fluoro isomers (e.g., ) may alter π-stacking interactions in biological systems .
Cyclohexyl vs. Aryl Amides
The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to aryl-substituted analogs (e.g., ’s chlorophenyl derivative), improving membrane permeability in drug design .
Reactivity in Cross-Coupling Reactions
The target compound’s boronic ester participates in Suzuki-Miyaura reactions with aryl halides, forming biaryl linkages. Its performance is comparable to other benzamide boronates (e.g., ’s brominated analog) but may require optimized conditions (e.g., higher Pd catalyst loading) due to steric bulk .
Stability and Handling
All boronic esters require inert storage to prevent hydrolysis. The target compound’s hazard profile (H315/H319) is milder than halogenated analogs (e.g., ’s bromo derivative), which may pose additional risks (e.g., toxicity from bromine) .
Biological Activity
N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBFNO
- Molecular Weight : 347.23 g/mol
- CAS Number : Not specified in the sources.
The compound features a cyclohexyl group, a fluorine atom at the 5-position of the benzamide ring, and a tetramethyl-1,3,2-dioxaborolane moiety, which is known for enhancing solubility and bioavailability.
This compound has been studied for its inhibitory effects on various kinases. Notably, it has shown promising results as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in numerous signaling pathways relevant to cancer and neurodegenerative diseases.
Inhibition Studies
In a study assessing kinase inhibitors, compounds similar to this compound demonstrated IC values ranging from 10 nM to over 1000 nM against GSK-3β. The most effective compounds contained structural modifications that enhanced their binding affinity to the kinase active site .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were evaluated in various cell lines. In assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound exhibited no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Activity
In further investigations, the compound was assessed for its anti-inflammatory properties. It significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM. The findings indicate that this compound may possess anti-inflammatory effects that could be beneficial in treating neuroinflammatory conditions .
Case Studies
A notable case study involved the use of similar compounds in preclinical models of Alzheimer's disease. These studies highlighted the ability of GSK-3β inhibitors to enhance cognitive function and reduce amyloid plaque formation in transgenic mouse models. While specific data on this compound was not detailed in these studies, its structural similarities suggest potential efficacy in similar contexts .
Data Summary Table
| Biological Activity | Observed Effects | Concentration Range |
|---|---|---|
| GSK-3β Inhibition | IC: 10 nM - >1000 nM | Various |
| Cytotoxicity (HT-22/BV-2 Cells) | No significant decrease in viability | Up to 10 µM |
| Anti-inflammatory (BV-2 Cells) | Reduced NO and IL-6 levels | As low as 1 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-Cyclohexyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the introduction of the tetramethyl-1,3,2-dioxaborolane moiety via Suzuki-Miyaura coupling or boronic esterification. Key parameters include:
- Inert atmosphere : Use nitrogen or argon to prevent boronic ester hydrolysis .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the cyclohexyl group (δ 1.0–2.5 ppm for aliphatic protons) and fluorine coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected ~377.3 g/mol for CHBFNO) .
- IR Spectroscopy : Detects amide C=O stretch (~1650 cm) and B-O vibrations (~1350 cm) .
Q. How is compound stability assessed under varying conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in buffered solutions (pH 3–9) and monitor boronic ester integrity via HPLC or B NMR .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition temperatures (>150°C typical for dioxaborolanes) .
Advanced Research Questions
Q. How does the cyclohexyl group influence reactivity in cross-coupling reactions compared to other N-alkyl substituents?
- Methodological Answer :
- Steric effects : The cyclohexyl group’s bulkiness may slow transmetallation in Suzuki-Miyaura reactions. Compare turnover rates using kinetic studies with cyclopentyl or isobutyl analogs .
- Solubility : Cyclohexyl enhances lipophilicity, necessitating solvent optimization (e.g., toluene/water biphasic systems) .
- Electronic effects : DFT calculations (e.g., B3LYP/6-31G*) evaluate electron density distribution at the boron center .
Q. What strategies mitigate boronic ester hydrolysis during storage or catalytic applications?
- Methodological Answer :
- Lyophilization : Store under anhydrous conditions with molecular sieves .
- Stabilizing additives : Use pinacol or neopentyl glycol derivatives to reduce hydrolysis rates .
- Encapsulation : Nanoparticle or cyclodextrin complexes improve aqueous stability .
Q. How does the fluorine substituent impact electronic properties and reaction kinetics?
- Methodological Answer :
- Electron-withdrawing effect : Fluorine at the 5-position increases the benzamide’s electrophilicity. Measure Hammett constants (σ) to correlate with reaction rates .
- Kinetic isotope effects : Compare / in deuterated solvents to probe transition states in cross-couplings .
Q. What computational methods predict catalytic cycle behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
